1-(Isoxazol-5-yl)ethanone, with the molecular formula , features a five-membered isoxazole ring containing one nitrogen and one oxygen atom. This compound is classified as an isoxazole derivative and is significant due to its diverse applications in scientific research and industry, particularly in the development of pharmaceuticals and agrochemicals.
The compound is sourced from various synthetic methods that involve the cycloaddition of nitrile oxides to unsaturated compounds. It falls under the category of heterocyclic compounds, which are characterized by the presence of atoms other than carbon in their ring structure.
1-(Isoxazol-5-yl)ethanone can be synthesized through several methods. A common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes. This method often requires catalysts such as copper(I) or ruthenium(II) to enhance reaction efficiency.
Another effective method includes the reaction of hydroxylamine with β-ketonitriles in aqueous ethanol, which produces 3-aminoisoxazoles that can be further transformed into 1-(Isoxazol-5-yl)ethanone . Industrial production typically employs metal-free synthetic routes to reduce environmental impact while optimizing costs.
The molecular structure of 1-(Isoxazol-5-yl)ethanone can be represented as follows:
The compound's structure consists of an ethanone moiety attached to an isoxazole ring, which influences its reactivity and biological activity.
1-(Isoxazol-5-yl)ethanone undergoes various chemical reactions:
The specific products formed depend on the reagents and conditions applied during these reactions.
The mechanism of action for 1-(Isoxazol-5-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it has been observed to exhibit potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
1-(Isoxazol-5-yl)ethanone exhibits several notable physical and chemical properties:
These properties contribute to its reactivity and suitability for various applications in chemical synthesis and biological research .
1-(Isoxazol-5-yl)ethanone has a wide range of applications:
Isoxazole—a five-membered heterocyclic ring featuring adjacent nitrogen and oxygen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacokinetic properties and diverse bioactivity profiles. This electron-deficient aromatic system exhibits favorable characteristics for drug design, including moderate water solubility (CLogP ≈ 0.12), metabolic stability, and capacity for diverse non-covalent interactions with biological targets through its hydrogen bond acceptor sites (N and O atoms) and π-system [9] [10]. These properties enable isoxazole-containing compounds to achieve enhanced target affinity and improved cellular penetration compared to many carbocyclic analogs. Clinically, the isoxazole motif features prominently in over 20 approved pharmaceuticals spanning therapeutic areas from antibiotics (e.g., flucloxacillin) to COX-2 inhibitors (valdecoxib), antipsychotics (risperidone), and antiepileptics (zonisamide) [2] [9].
The strategic incorporation of isoxazole rings into pharmacophores often enhances binding specificity toward enzyme active sites and receptor domains. For instance, in HSP90 inhibitors like NVP-AUY922, the isoxazole serves as a critical surrogate for ATP’s adenine ring, forming essential hydrogen bonds with the chaperone’s ATP-binding pocket [10]. Similarly, in β-lactam antibiotics (cloxacillin, dicloxacillin), the bulky isoxazolyl group sterically shields the β-lactam ring from hydrolytic degradation by bacterial penicillinases [2]. The scaffold’s synthetic versatility further supports extensive structural diversification—electrophilic sites at C-3, C-4, and C-5 permit regioselective functionalization, enabling fine-tuning of pharmacological properties [6] [8].
Table 1: Clinically Approved Drugs Containing Isoxazole Scaffold and Therapeutic Applications [2] [9] [10]
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Valdecoxib | NSAID (Anti-inflammatory) | Cyclooxygenase-2 (COX-2) | 4-(4-Methylsulfonylphenyl)-3-phenylisoxazole |
Sulfisoxazole | Antibiotic | Dihydropteroate synthase | 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide |
Leflunomide | Disease-modifying antirheumatic | Dihydroorotate dehydrogenase | 5-Methylisoxazole-4-carboxamide |
Risperidone | Antipsychotic | Dopamine D₂, serotonin 5-HT₂A receptors | 4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidine |
Danazol | Androgen/Steroid modulator | Gonadotropin suppression | 2,3-Isoxazol-17α-ethinyltestosterone |
1-(Isoxazol-5-yl)ethanone emerged as a synthetically accessible intermediate following methodological advances in isoxazole chemistry during the mid-20th century. Early synthetic routes relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, though these often suffered from regioselectivity issues and harsh conditions [6]. Contemporary approaches leverage transition metal catalysis and green chemistry principles to enable efficient, scalable production. Notably, the compound’s synthesis via base-catalyzed Claisen condensation or NCS-mediated cyclization of β-keto oximes provided reliable access to the 5-acetyl regioisomer essential for downstream derivatization [4] [8].
As a versatile synthon, 1-(isoxazol-5-yl)ethanone features an electrophilic ketone adjacent to the heterocycle’s oxygen atom—a configuration enabling diverse chemical transformations. Its α-protons are moderately acidic (pKa ≈ 15–17), facilitating deprotonation and alkylation, while the carbonyl undergoes condensations with aldehydes (forming chalcones), nucleophilic additions, and reductions [4] [10]. These reactivities positioned it as a cornerstone for constructing complex bioactive molecules. Seminal studies in the 2010s exploited its enolizable methylketone to generate novel anticancer chalcones. Researchers condensed it with aryl aldehydes under basic conditions (NaOH/EtOH) to yield isoxazolyl-chalcone hybrids like (E)-3-(4-chlorophenyl)-1-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)prop-2-en-1-one, which demonstrated potent activity against non-small cell lung cancer cells (A549; IC₅₀ = 2.8 μM) through DR5-mediated apoptosis induction [4].
Table 2: Key Synthetic Methods for 1-(Isoxazol-5-yl)ethanone and Derivatives [3] [6] [8]
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
1,3-Dipolar Cycloaddition | Nitrile oxide + But-2-yne-1-one; Δ, toluene | 45–65 | Broad substrate scope |
NCS-Mediated Cyclization | β-Keto oxime, NCS, CH₂Cl₂, rt | 70–85 | High regioselectivity for 5-acetyl isomer |
Claisen Condensation | Isoxazole-5-carboxylate + MeLi; H₃O⁺ workup | 60–75 | Avoids nitrile oxide handling |
Microwave-Assisted | Aldoxime, alkyne, Na₂CO₃, H₂O, MW 150°C | 82–94 | Rapid (≤30 min), eco-friendly |
The scaffold’s utility expanded with its incorporation into kinase inhibitors and tubulin modulators. Hybrids combining 1-(isoxazol-5-yl)ethanone with indole or chromene cores exhibited nanomolar inhibitory activity against RET kinase (compound 29; IC₅₀ = 1.4 nM) and microtubule assembly (XN05), validating its role in targeting oncogenic signaling pathways [5] [10]. Recent innovations focus on its use in photoaffinity labeling probes, leveraging the isoxazole ring’s UV-induced N–O bond cleavage to generate reactive nitrile intermediates for covalent target engagement [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4